![molecular formula C19H19ClN2O2S B12178486 N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B12178486.png)
N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide
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Overview
Description
N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a synthetic organic compound that belongs to the class of benzazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors to form the benzazepine ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Attachment of the Propanamide Moiety: This step involves the coupling of the benzazepine derivative with a propanamide precursor under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., thiols for sulfanyl substitution).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its therapeutic potential in treating diseases, such as neurological disorders or cancer.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide include other benzazepine derivatives with different substituents. Examples might include:
- N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]butanamide
- N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]pentanamide
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting biological activities. The presence of the chlorophenyl group and the sulfanyl linkage may confer unique properties compared to other benzazepine derivatives.
Biological Activity
N-(2-chlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The compound has the following molecular features:
- Molecular Formula : C21H24ClN2O3S
- Molecular Weight : Approximately 400.94 g/mol
- Structural Components :
- A chlorophenyl group
- A benzazepine moiety
- A sulfanyl functional group
- A hydroxyl group
These components contribute to its unique reactivity and potential interactions with biological targets.
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Modulation of neurotransmitter systems, particularly those involving serotonin receptors, which are implicated in mood regulation and anxiety disorders.
- Interaction with specific enzymes or receptors that may lead to therapeutic effects in cardiovascular and neurological disorders.
Biological Activity
The compound has shown promise in several areas:
1. Antidepressant and Anxiolytic Effects
Preliminary studies suggest that compounds with similar structures have potential applications in treating anxiety and depression due to their interaction with serotonin receptors.
2. Cardiovascular Applications
Research indicates that this compound may have beneficial effects on cardiovascular health by modulating specific molecular targets.
3. Neuroprotective Properties
The unique structural configuration allows for interactions that could provide neuroprotective benefits, potentially making it a candidate for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
Study on Serotonin Receptor Interaction | Demonstrated that the compound binds effectively to serotonin receptors, indicating potential antidepressant properties. |
Cardiovascular Impact Assessment | Showed modulation of heart rate and blood pressure in animal models, suggesting therapeutic potential for cardiovascular diseases. |
Neuroprotective Effects Study | Found that the compound reduced oxidative stress markers in neuronal cells, supporting its neuroprotective claims. |
Synthesis and Application
The synthesis of this compound typically involves multiple synthetic steps. Optimizing these routes is crucial for enhancing yield and purity during industrial production. The compound's unique combination of functional groups makes it suitable for further modifications leading to new derivatives with enhanced properties.
Properties
Molecular Formula |
C19H19ClN2O2S |
---|---|
Molecular Weight |
374.9 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C19H19ClN2O2S/c20-14-6-2-4-8-16(14)21-18(23)11-12-25-17-10-9-13-5-1-3-7-15(13)22-19(17)24/h1-8,17H,9-12H2,(H,21,23)(H,22,24) |
InChI Key |
OZHXQTSMTSEMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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